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Cat. No.: B11806400

Get Quote

Executive Summary
1-(Benzofuran-4-yl)-N-methylmethanamine represents a structural pivot point in the

benzofuran class. While the methanamine (benzylamine) variant functions primarily as a

monoamine oxidase (MAO) substrate or trace amine modulator, its homolog 4-MAPB serves as

a potent, selective serotonin transporter (SERT) substrate.

This guide evaluates the 4-position substitution on the benzofuran ring—a steric "dead zone"

compared to the highly active 5- and 6-positions (e.g., 5-MAPB, 6-APB). The data indicates

that 4-substitution drastically alters the selectivity profile, reducing psychostimulant potency

while retaining SERT affinity, offering a unique scaffold for non-stimulant serotonergic

modulation.

Chemical Identity & Structural Activity Relationship
(SAR)
The pharmacological divergence between the user-specified methanamine and the active

propan-2-amine is driven by the chain length rule of phenethylamines.
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Feature
Target Molecule

(User Query)
Active Reference (4-
MAPB)

Standard (5-MAPB)

IUPAC

N-methyl-1-(1-

benzofuran-4-

yl)methanamine

1-(1-benzofuran-4-yl)-

N-methylpropan-2-

amine

1-(1-benzofuran-5-yl)-

N-methylpropan-2-

amine

Linker Methylene (1 Carbon) Isopropyl (3 Carbons) Isopropyl (3 Carbons)

Class Benzylamine
Amphetamine /

Benzofuran

Amphetamine /

Benzofuran

Primary Target
MAO-B

(Substrate/Inhibitor)

SERT / 5-HT2A / 5-

HT2B
SERT > DAT / 5-HT2B

Psychoactivity
Negligible / Trace

Amine

Entactogenic /

Empathogenic
Highly Entactogenic

SAR Visualization: Chain Length & Regiochemistry
The following diagram illustrates how the chain length (methanamine vs. propylamine) and ring

substitution (4-yl vs. 5-yl) dictate the pharmacological pathway.
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Caption: Structural bifurcation showing how chain length determines target (MAO vs.

Transporter) and position determines potency.

Pharmacological Performance: 4-MAPB vs.
Alternatives[1]
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The 4-substituted benzofurans (4-MAPB/4-APB) exhibit a distinct profile characterized by lower

potency and higher NET selectivity compared to their 5- and 6-isomers.

A. Binding Affinity & Inhibition (IC50 / Ki)
Data synthesized from comparative studies on benzofuran isomers (Rickli et al., 2015).

Target
4-APB / 4-

MAPB (4-
Substituted)

5-MAPB (5-
Substituted)

MDMA

(Reference)
Significance

NET (IC50)
0.24 µM (High

Potency)
0.45 µM 0.46 µM

4-position favors

Norepinephrine

interaction.

SERT (IC50) 5.5 µM 0.21 µM 1.8 µM

4-position

causes steric

clash in SERT

pocket, reducing

affinity 25x vs 5-

MAPB.

DAT (IC50) 12.0 µM 1.5 µM 11.0 µM

Low

dopaminergic

activity; less

addictive

potential than

Methamphetamin

e.

5-HT2A (Ki) 0.96 µM 0.20 µM 5.0 µM

Weak partial

agonist; less

hallucinogenic

than 2C-B-FLY.

5-HT2B (Ki) < 1.0 µM 0.05 µM 0.5 µM

Risk: Potent

agonism

(Cardiotoxicity

marker).
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Key Insight: The 4-position substitution (4-MAPB) results in a "sloppier" fit for the Serotonin

Transporter (SERT) compared to the 5-position (5-MAPB), leading to a molecule that is less

potent by weight but retains the norepinephrine-heavy release profile.

B. Selectivity Ratios
The DAT/SERT ratio is a critical predictor of abuse potential (lower ratio = higher serotonergic

dominance = lower abuse liability).

4-MAPB Ratio: ~2.1 (Balanced/Noradrenergic)

5-MAPB Ratio: ~0.1 (Highly Serotonergic)

Methamphetamine Ratio: ~50.0 (Highly Dopaminergic)

Cross-Reactivity & Safety Profile
The 5-HT2B Valvulopathy Risk
Like all benzofurans, 4-MAPB shows significant cross-reactivity with the 5-HT2B receptor.

Chronic activation of this receptor stimulates mitogenesis in cardiac valvular interstitial cells,

leading to fibrosis.

Metabolic Pathways (N-Demethylation)
The N-methyl group in 4-MAPB is subject to rapid metabolism.

Parent: 4-MAPB (Active)

Metabolic Step: CYP450-mediated N-demethylation.

Metabolite:4-APB (Active).

Note: Unlike MDMA, which metabolizes to neurotoxic alpha-methyldopamine species via

ring opening, the benzofuran ring is metabolically robust, potentially reducing oxidative

stress neurotoxicity.
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Caption: Mechanism of benzofuran-associated cardiac risk via 5-HT2B activation.

Experimental Protocols
To validate the selectivity of 4-MAPB (or the methanamine analog) in your own lab, use the

following self-validating protocols.

Protocol A: Monoamine Uptake Inhibition Assay
(HEK293)
Objective: Determine IC50 for SERT vs DAT.

Cell Preparation: Transfect HEK293 cells with human SERT, DAT, and NET plasmids

respectively.
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Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well plates. Incubate 24h.

Buffer: Krebs-Ringer Bicarbonate (KRB) buffer + 0.1% ascorbic acid (prevents oxidation).

Treatment:

Add test compound (10^-9 to 10^-4 M).

Incubate 10 min at 37°C.

Substrate Addition:

Add [3H]-5-HT (for SERT) or [3H]-DA (for DAT) at 20 nM final concentration.

Incubate 10 min.

Termination: Rapid wash with ice-cold buffer. Lyse cells with 0.1% SDS.

Quantification: Liquid scintillation counting.

Validation:

Positive Control: Fluoxetine (SERT), GBR-12909 (DAT).

Success Criteria: Hill slope near 1.0; Z-factor > 0.5.

Protocol B: Discrimination of Chain Length (MAO vs
Release)
Objective: Differentiate the user's "Methanamine" (1-C) from "MAPB" (3-C).

System: Rat brain synaptosomes.

Assay 1 (Release): Pre-load synaptosomes with [3H]-5-HT. Add compound. Measure efflux.

Prediction: 4-MAPB causes massive efflux (EC50 < 1 µM). 1-(Benzofuran-4-yl)-N-
methylmethanamine causes no efflux.
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Assay 2 (MAO Inhibition): Incubate mitochondrial fraction with compound + Kynuramine

(fluorometric substrate).

Prediction: Methanamine analog inhibits MAO-B; 4-MAPB shows weak/no inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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